molecular formula C9H20ClNO B1448831 N-ethyl-2,2-dimethyloxan-4-amine hydrochloride CAS No. 1803589-79-8

N-ethyl-2,2-dimethyloxan-4-amine hydrochloride

Cat. No. B1448831
M. Wt: 193.71 g/mol
InChI Key: HJDKBQAVSUUAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-2,2-dimethyloxan-4-amine hydrochloride” is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.71 g/mol. It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for “N-ethyl-2,2-dimethyloxan-4-amine hydrochloride” is 1S/C9H19NO.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-9H,3-6,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-ethyl-2,2-dimethyloxan-4-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 193.71 g/mol.

Scientific Research Applications

Organic Synthesis Intermediates

N-ethyl-2,2-dimethyloxan-4-amine hydrochloride: serves as a valuable intermediate in organic synthesis. Its structure allows for the introduction of the oxan-amine moiety into larger molecules, which can be pivotal in the synthesis of complex organic compounds. For example, it can be used in the synthesis of various heterocyclic compounds that have potential pharmacological activities .

Pharmaceutical Research

In pharmaceutical research, this compound can be utilized to develop new medicinal drugs. Its amine group is a functional moiety that can be modified to create novel compounds with potential therapeutic effects, such as antifungal, antibacterial, and anti-inflammatory agents .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-ethyl-2,2-dimethyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-4-10-8-5-6-11-9(2,3)7-8;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDKBQAVSUUAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCOC(C1)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2,2-dimethyloxan-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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